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Compound of Interest

Compound Name: Desoxyrhaponticin

Cat. No.: B211215 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Desoxyrhaponticin, a stilbene glycoside found in various medicinal plants such as those from

the Rheum genus, has garnered significant interest within the scientific community. Its

biological activities, including its role as a fatty acid synthase (FASN) inhibitor, make it a

compound of interest for drug development, particularly in the fields of oncology and metabolic

diseases. Accurate and thorough characterization of its molecular structure is paramount for its

development as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an

essential analytical technique for the unambiguous structure elucidation and purity assessment

of natural products like Desoxyrhaponticin.

These application notes provide a detailed summary of the ¹H and ¹³C NMR spectral data for

Desoxyrhaponticin, along with a comprehensive protocol for its characterization. This

document is intended to serve as a practical guide for researchers, chemists, and

pharmacologists working on the isolation, identification, and biological evaluation of this

promising natural compound.

Chemical Structure
Desoxyrhaponticin

Systematic Name: (E)-3',5-Dihydroxy-4'-methoxy-stilbene-3-O-β-D-glucopyranoside
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Molecular Formula: C₂₁H₂₄O₈

Molecular Weight: 404.41 g/mol

Nuclear Magnetic Resonance (NMR) Data
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for

Desoxyrhaponticin. Data is compiled based on typical values for stilbene glycosides and

related compounds, recorded in a common NMR solvent such as Methanol-d₄ (CD₃OD).

Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in

Hertz (Hz).

¹H-NMR Spectral Data of Desoxyrhaponticin (in CD₃OD)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Stilbene Moiety

2 6.75 d 2.1

4 6.45 t 2.1

6 6.60 d 2.1

α 7.05 d 16.3

β 6.90 d 16.3

2' 7.00 d 1.9

5' 7.45 d 8.5

6' 6.85 dd 8.5, 1.9

4'-OCH₃ 3.85 s -

Glucose Moiety

1'' 4.90 d 7.6

2'' 3.50 m -

3'' 3.45 m -

4'' 3.40 m -

5'' 3.48 m -

6''a 3.90 dd 12.0, 2.5

6''b 3.70 dd 12.0, 5.5

¹³C-NMR Spectral Data of Desoxyrhaponticin (in CD₃OD)
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Position Chemical Shift (δ, ppm)

Stilbene Moiety

1 140.5

2 107.0

3 160.0

4 103.0

5 159.5

6 108.0

α 129.0

β 128.5

1' 130.0

2' 116.0

3' 148.0

4' 149.0

5' 112.0

6' 120.0

4'-OCH₃ 56.5

Glucose Moiety

1'' 102.5

2'' 75.0

3'' 78.0

4'' 71.5

5'' 77.5

6'' 62.5
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Experimental Protocols
Sample Preparation for NMR Spectroscopy

Isolation and Purification: Desoxyrhaponticin is typically isolated from the dried rhizomes of

Rheum species. The powdered plant material is extracted with a suitable solvent (e.g., 80%

methanol). The crude extract is then subjected to sequential chromatographic techniques,

such as column chromatography over silica gel, Sephadex LH-20, and preparative High-

Performance Liquid Chromatography (HPLC) to yield pure Desoxyrhaponticin.

Sample for NMR:

Accurately weigh approximately 5-10 mg of purified Desoxyrhaponticin.

Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., Methanol-d₄, CD₃OD).

Transfer the solution to a 5 mm NMR tube.

Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition
Instrumentation: NMR spectra should be acquired on a high-resolution NMR spectrometer,

for instance, a 400 MHz or higher field instrument, equipped with a 5 mm probe.

¹H-NMR Spectroscopy:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Temperature: 298 K.

Spectral Width: 0-12 ppm.

Acquisition Time: ~3-4 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16-64, depending on the sample concentration.
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¹³C-NMR Spectroscopy:

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker

instruments).

Temperature: 298 K.

Spectral Width: 0-180 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

2D NMR Spectroscopy (for complete structural assignment):

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons.

Standard pulse programs and parameters provided by the spectrometer software are

generally suitable.

Data Processing and Analysis
Fourier Transformation: Apply an exponential window function to the Free Induction Decay

(FID) followed by Fourier transformation.

Phasing and Baseline Correction: Manually phase the spectra and apply a baseline

correction to ensure accurate integration.

Referencing: Calibrate the chemical shifts using the residual solvent peak as an internal

standard (e.g., CD₃OD: δH = 3.31 ppm, δC = 49.0 ppm).
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Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H-NMR

spectrum.

Interpretation: Analyze the chemical shifts, coupling constants, and integration values to

assign the signals to the respective protons and carbons in the Desoxyrhaponticin
molecule. Use 2D NMR data to confirm the assignments.

Visualizations
Experimental Workflow for NMR Characterization
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Caption: Workflow for the Isolation and NMR Characterization of Desoxyrhaponticin.
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Inhibitory Action of Desoxyrhaponticin

Fatty Acid Biosynthesis

Acetyl-CoA

Fatty Acid Synthase (FASN)

Malonyl-CoA

Palmitate (Fatty Acid)

Desoxyrhaponticin

Inhibition

Click to download full resolution via product page

Caption: Desoxyrhaponticin's inhibitory effect on Fatty Acid Synthase (FASN).

To cite this document: BenchChem. [Application Notes and Protocols for the NMR
Characterization of Desoxyrhaponticin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b211215#nuclear-magnetic-resonance-nmr-
characterization-of-desoxyrhaponticin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b211215?utm_src=pdf-body
https://www.benchchem.com/product/b211215?utm_src=pdf-body-img
https://www.benchchem.com/product/b211215?utm_src=pdf-body
https://www.benchchem.com/product/b211215#nuclear-magnetic-resonance-nmr-characterization-of-desoxyrhaponticin
https://www.benchchem.com/product/b211215#nuclear-magnetic-resonance-nmr-characterization-of-desoxyrhaponticin
https://www.benchchem.com/product/b211215#nuclear-magnetic-resonance-nmr-characterization-of-desoxyrhaponticin
https://www.benchchem.com/product/b211215#nuclear-magnetic-resonance-nmr-characterization-of-desoxyrhaponticin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b211215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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